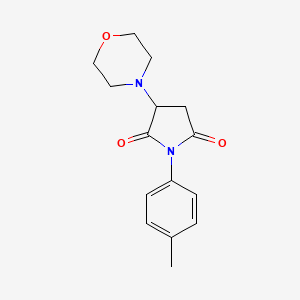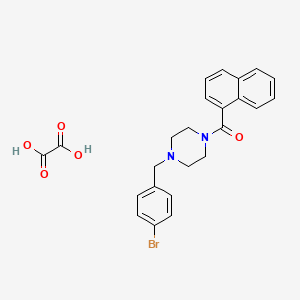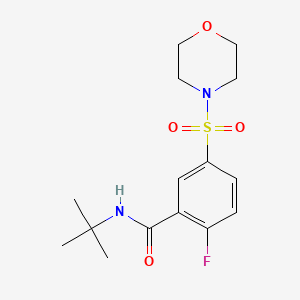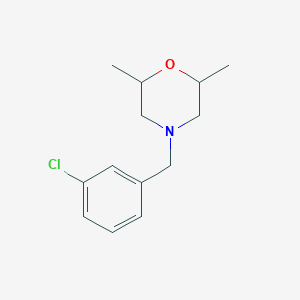
1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex polyheterocyclic compounds, such as those related to "1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione", often involves multi-step processes combining various organic reactions. For example, a related compound was synthesized using a microwave-assisted one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration, highlighting the complexity and innovative approaches used in synthesizing such molecules (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of bonding interactions, including hydrogen bonds and π–π interactions, which are critical in determining the compound's physicochemical properties. For instance, the crystal structures of some related complexes reveal interactions that contribute to the stability and molecular conformation of these compounds (Amirnasr et al., 2001).
Chemical Reactions and Properties
The reactivity of such compounds can involve unique pathways, as demonstrated by the pyrolysis of related triazolines leading to products like morpholinopyrroles, indicating the potential for unexpected reactions under specific conditions (Pocar et al., 1998). This highlights the diverse reactivity that can be harnessed for synthesizing novel molecules.
Physical Properties Analysis
The physical properties of such compounds are significantly influenced by their molecular structure. Spectroscopic techniques such as NMR, FT-IR, and HRMS are essential tools for characterizing these compounds, providing detailed information about their structural integrity and purity (Islas-Jácome et al., 2023).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different reagents, potential for undergoing various organic reactions, and the stability of the compound under different conditions, is crucial. Studies on related compounds provide insights into their chemical behavior, which can be applied to the synthesis and application of "1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione" (Pocar et al., 1998).
Wirkmechanismus
Target of Action
The primary targets of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics .
Result of Action
The molecular and cellular effects of 1-(4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)17-14(18)10-13(15(17)19)16-6-8-20-9-7-16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURNSYNHDDEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)




![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
